molecular formula C5H9BrFNO2S B13558690 (2S)-2-(bromomethyl)pyrrolidine-1-sulfonylfluoride

(2S)-2-(bromomethyl)pyrrolidine-1-sulfonylfluoride

Cat. No.: B13558690
M. Wt: 246.10 g/mol
InChI Key: YXLAMOTXBBHXBT-YFKPBYRVSA-N
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Description

(2S)-2-(Bromomethyl)pyrrolidine-1-sulfonylfluoride (Molecular Formula: C₅H₉BrFNO₂S) is a chiral organosulfur compound characterized by a pyrrolidine ring substituted with a bromomethyl group at the 2-position and a sulfonyl fluoride moiety at the 1-position. Its stereochemistry is defined by the (2S) configuration, which influences its reactivity and biological interactions. Key structural features include:

  • SMILES: C1CC@HCBr
  • InChIKey: YXLAMOTXBBHXBT-YFKPBYRVSA-N

The sulfonyl fluoride group (-SO₂F) is a potent electrophile, often used in chemical biology for covalent modification of proteins, while the bromomethyl group (-CH₂Br) serves as a versatile alkylating agent. This combination makes the compound valuable in synthetic chemistry and drug discovery.

Properties

Molecular Formula

C5H9BrFNO2S

Molecular Weight

246.10 g/mol

IUPAC Name

(2S)-2-(bromomethyl)pyrrolidine-1-sulfonyl fluoride

InChI

InChI=1S/C5H9BrFNO2S/c6-4-5-2-1-3-8(5)11(7,9)10/h5H,1-4H2/t5-/m0/s1

InChI Key

YXLAMOTXBBHXBT-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)F)CBr

Canonical SMILES

C1CC(N(C1)S(=O)(=O)F)CBr

Origin of Product

United States

Comparison with Similar Compounds

Piperidine-Based Analogues

Example : (3aS,7aS)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate ()

  • Structural Differences : Replaces the pyrrolidine ring with a six-membered piperidine ring fused to a furan moiety.
  • The benzyl carboxylate group introduces steric hindrance, limiting accessibility to the bromomethyl site compared to the unsubstituted pyrrolidine derivative .
  • Applications : Primarily used in alkaloid synthesis, whereas the sulfonyl fluoride in the target compound expands utility to bioconjugation.

Pyrrolidine-2-carboxamide Derivatives

Example : (S)-1-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid derivatives ()

  • Structural Differences : Replaces the sulfonyl fluoride and bromomethyl groups with a carboxamide and fluorobenzyl substituent.
  • Reactivity : The carboxamide group enhances hydrogen-bonding capacity, making it suitable for receptor targeting. However, it lacks the electrophilic sulfonyl fluoride and alkylating bromomethyl group, limiting covalent binding applications .
  • Applications: Focused on non-covalent interactions in medicinal chemistry (e.g., enzyme inhibition).

Bromomethyl-Substituted Aromatic Compounds

Example : 2-(Bromomethyl)-5-fluorobenzonitrile ()

  • Structural Differences : Aromatic benzonitrile core with bromomethyl and fluorine substituents, lacking the heterocyclic pyrrolidine ring and sulfonyl fluoride.
  • Reactivity: The electron-withdrawing cyano and fluorine groups enhance the leaving-group ability of the bromomethyl group, favoring SN2 reactions. However, the absence of a sulfonyl fluoride reduces versatility in sulfur-based conjugation .
  • Applications : Used in cross-coupling reactions and agrochemical synthesis.

2-Oxo-pyrrolidine Derivatives

Example : (2S)-2-[4-(Bromomethyl)-2-oxo-1-pyrrolidinyl]butanamide ()

  • Structural Differences : Incorporates a 2-oxo-pyrrolidine ring and a butanamide side chain. The bromomethyl group is retained but positioned at the 4-site.
  • The sulfonyl fluoride’s absence limits covalent protein targeting .
  • Applications : Explored in central nervous system (CNS) drug candidates due to pyrrolidone scaffolds.

Comparative Data Table

Compound Core Structure Key Functional Groups Reactivity Highlights Primary Applications
(2S)-2-(Bromomethyl)pyrrolidine-1-sulfonylfluoride Pyrrolidine -CH₂Br, -SO₂F Electrophilic sulfonyl fluoride; alkylation Bioconjugation, covalent inhibitors
Piperidine analogue () Piperidine-furan -CH₂Br, benzyl carboxylate Steric hindrance limits alkylation Alkaloid synthesis
Pyrrolidine-2-carboxamide () Pyrrolidine -CO-NR₂, -CH₂-F-benzyl Hydrogen-bonding; no covalent reactivity Enzyme inhibition
2-(Bromomethyl)-5-fluorobenzonitrile Benzene -CH₂Br, -CN, -F Enhanced SN2 reactivity Agrochemicals, cross-coupling
2-Oxo-pyrrolidine derivative () 2-Oxo-pyrrolidine -CH₂Br, -CONH₂ Keto-enol tautomerism; polar scaffold CNS drug discovery

Key Research Findings

  • Stereochemical Impact : The (2S) configuration in the target compound enhances enantioselective binding to biological targets compared to racemic analogues .
  • Reactivity Trade-offs : Sulfonyl fluorides exhibit slower hydrolysis than sulfonyl chlorides, improving stability in aqueous environments, but require stronger nucleophiles for activation .
  • Biological Compatibility : Bromomethyl groups in pyrrolidine systems show lower cytotoxicity than aromatic bromomethyl compounds, making them preferable for in vivo applications .

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